molecular formula C20H25NO9 B081894 Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside CAS No. 13089-21-9

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Cat. No.: B081894
CAS No.: 13089-21-9
M. Wt: 423.4 g/mol
InChI Key: RTIVQWVVADQPHA-LASHMREHSA-N
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Description

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a modified glucose derivative with significant biomedical potential. This compound is known for its ability to inhibit various enzyme activities associated with bacterial and fungal infections.

Mechanism of Action

Target of Action

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a complex compound that primarily targets enzymes crucial to bacterial cell wall synthesis . These enzymes play a pivotal role in the survival and proliferation of bacteria, making them an ideal target for antimicrobial compounds.

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes . This binding inhibits the normal function of the enzymes, leading to disruption in the synthesis of the bacterial cell wall. The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting key enzymes in these pathways, it disrupts the normal functioning of the bacteria, leading to their eventual death. The downstream effects of this disruption include the cessation of bacterial growth and proliferation.

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of the bacterial cell wall, it causes structural instability and eventually leads to the death of the bacteria. This makes it a potent antimicrobial agent, capable of combating diverse drug-resistant bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacterial strain it is acting upon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose followed by glycosylation with phenol. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate acetylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation and glycosylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products Formed

    Hydrolysis: Deacetylated derivatives of the original compound.

    Oxidation: Oxidized derivatives that may include aldehydes or carboxylic acids.

Scientific Research Applications

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex glycosides and oligosaccharides.

    Biology: Investigated for its role in inhibiting enzyme activities related to bacterial and fungal infections.

    Industry: Utilized in the production of various biochemical reagents and as a precursor in drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride
  • 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-galactopyranose

Uniqueness

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is unique due to its phenyl group, which enhances its antimicrobial properties compared to other similar compounds. This structural modification allows it to interact more effectively with a broader range of microbial enzymes, making it a valuable compound in the development of new antimicrobial agents.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIVQWVVADQPHA-LASHMREHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425065
Record name Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13089-21-9
Record name Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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